molecular formula C10H10ClN B15330794 7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Cat. No.: B15330794
M. Wt: 179.64 g/mol
InChI Key: BCOSXHACIBRISF-UHFFFAOYSA-N
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Description

7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a chemical compound with the molecular formula C10H10ClN It is a member of the cyclopropa[c]quinoline family, characterized by a cyclopropane ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-chloroquinoline with cyclopropane derivatives in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced cyclopropa[c]quinoline compounds.

    Substitution: Substituted cyclopropa[c]quinoline derivatives.

Scientific Research Applications

7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
  • 7-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
  • 7-Iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Uniqueness

7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its bromo, fluoro, and iodo counterparts, each of which has different chemical and physical properties.

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

7-chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

InChI

InChI=1S/C10H10ClN/c11-8-2-1-3-9-10(8)7-4-6(7)5-12-9/h1-3,6-7,12H,4-5H2

InChI Key

BCOSXHACIBRISF-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C=CC=C3Cl)NC2

Origin of Product

United States

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